H-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH
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Overview
Description
H-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH is a synthetic peptide composed of ten amino acids: phenylalanine, alanine, arginine, lysine, glycine, alanine, leucine, arginine, glutamine, and a terminal hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
H-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid.
Reduction: Reduction reactions can be carried out using agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues within the peptide can be substituted using site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis, chemical modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds.
Scientific Research Applications
H-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a component of peptide-based vaccines.
Industry: Utilized in the development of biosensors and diagnostic assays.
Mechanism of Action
The mechanism of action of H-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH depends on its specific application. In general, peptides like this one can interact with molecular targets such as receptors, enzymes, or other proteins. These interactions can modulate various biological pathways, leading to desired effects such as inhibition or activation of specific cellular processes.
Comparison with Similar Compounds
Similar Compounds
H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH:
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: A peptide used in diabetes treatment as a glucagon-like peptide-1 (GLP-1) receptor agonist.
Uniqueness
H-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications. Its ability to interact with various molecular targets makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[2-[2-[(2-amino-3-phenylpropanoyl)amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H79N17O11/c1-25(2)22-34(43(72)61-32(16-11-21-55-46(52)53)42(71)62-33(44(73)74)17-18-35(49)64)63-37(66)26(3)57-36(65)24-56-40(69)30(14-8-9-19-47)60-41(70)31(15-10-20-54-45(50)51)59-38(67)27(4)58-39(68)29(48)23-28-12-6-5-7-13-28/h5-7,12-13,25-27,29-34H,8-11,14-24,47-48H2,1-4H3,(H2,49,64)(H,56,69)(H,57,65)(H,58,68)(H,59,67)(H,60,70)(H,61,72)(H,62,71)(H,63,66)(H,73,74)(H4,50,51,54)(H4,52,53,55) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHQRZCKRRPIKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H79N17O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1046.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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